1-(4-bromophenyl)-2-phenyl-1H-pyrrole
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Overview
Description
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrrole ring substituted with a 4-bromophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of an acid catalyst can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which provide a versatile route to synthesize various substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides under specific conditions.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)pyrrolidin-2-one: This compound shares the 4-bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.
4-Bromophenylacetic acid: Another compound with a 4-bromophenyl group, but with different functional groups and reactivity.
Brorphine: A synthetic opioid with a 4-bromophenyl group, used in medicinal chemistry.
Uniqueness
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWOGJAMFCYQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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